1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCLNNGLRZKNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the bromophenyl and phenylsulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 4-bromophenyl group undergoes substitution reactions with nucleophiles. This reactivity is enhanced by electron-withdrawing effects of the sulfonyl group, which activates the aryl ring toward attack.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amine substitution | Primary/secondary amines, Pd catalysis | 4-Aminophenyl derivatives | |
| Alkoxy substitution | Alkoxides, CuI, 80–100°C | 4-Alkoxyphenyl analogs |
Key intermediates formed during NAS can undergo further cyclization or functionalization, depending on reaction conditions.
Suzuki-Miyaura Cross-Coupling
The bromophenyl moiety participates in palladium-catalyzed coupling with boronic acids to form biaryl systems. This reaction is critical for synthesizing polysubstituted derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 4-Aryl-substituted pyrrolopyrazines |
This method enables the introduction of diverse aryl groups, expanding utility in medicinal chemistry .
Sulfonyl Group Transformations
The phenylsulfonyl group serves as both a directing group and a site for reduction or displacement.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfonyl reduction | LiAlH₄, THF, reflux | Thioether derivatives | |
| Sulfonamide cleavage | H₂SO₄, H₂O, 100°C | Desulfonylated pyrrolopyrazine analogs |
Reduction of the sulfonyl group to a thioether enhances hydrophobicity, impacting pharmacokinetic properties .
Cyclization and Heteroaromatization
Intramolecular cyclization reactions exploit the nitrogen atoms in the pyrazine ring to form fused polycyclic systems.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Pictet-Spengler cyclization | Acidic conditions (HCl, MeOH) | Tetracyclic indole or quinoline derivatives |
These reactions are pivotal for accessing alkaloid-like scaffolds .
Functionalization of the Pyrazine Ring
The pyrazine nitrogen atoms can undergo alkylation or oxidation to modify electronic properties.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated pyrrolopyrazines | |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrazine N-oxide derivatives |
Oxidation introduces polar functional groups, altering solubility and binding affinity.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions that may include the formation of the tetrahydropyrrolo structure followed by the introduction of the bromophenyl and phenylsulfonyl groups. Various methods have been reported for synthesizing similar compounds with variations in yield and purity.
Antiproliferative Activity
Research has shown that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that derivatives bearing sulfonyl groups can enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Properties
Compounds in this class have been evaluated for their antimicrobial properties. For example, a study on related pyrazoline derivatives demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was linked to increased activity due to enhanced interactions with microbial targets .
Antioxidant Activity
The antioxidant capacity of similar compounds has also been assessed using methods like the DPPH free radical scavenging assay. Compounds with a pyrazine moiety have shown promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications influence biological activity. For instance:
- Substituents : The presence of bromine or other halogens on the phenyl ring has been associated with improved binding affinity to biological targets.
- Functional Groups : The sulfonyl group is often critical for enhancing solubility and bioavailability.
A detailed analysis of various derivatives can provide insights into optimizing chemical structures for desired therapeutic effects .
Cancer Treatment
Given the antiproliferative properties observed in related compounds, there is potential for developing this compound as a candidate for cancer therapy. The ability to induce apoptosis and inhibit tumor growth makes it a valuable compound for further investigation.
Infectious Diseases
The antimicrobial properties suggest that this compound could be explored as a treatment option for bacterial infections. Its efficacy against resistant strains could be particularly beneficial in addressing public health challenges posed by antibiotic resistance.
Case Studies and Experimental Findings
Several studies have reported on the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylsulfonyl groups play a crucial role in binding to these targets, while the tetrahydropyrrolo[1,2-a]pyrazine core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
AS-3201 (Ranirestat)
AS-3201 [(R)-(−)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone] features a spirosuccinimide-fused tetrahydropyrrolopyrazine core with a 4-bromo-2-fluorobenzyl group. Unlike the target compound’s phenylsulfonyl substituent, AS-3201’s spirocyclic moiety and fluorinated benzyl group confer exceptional potency as an ARI (IC₅₀ = 1.5 × 10⁻⁸ M for porcine lens aldose reductase). Its (R)-enantiomer exhibits 500-fold greater in vivo efficacy (ED₅₀ = 0.18 mg/kg/day) than the (S)-form, highlighting the critical role of stereochemistry .
2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This analogue replaces the 4-bromophenyl group with a 4-fluorophenyl moiety while retaining the phenylsulfonyl group.
1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Lacking the sulfonyl group, this compound prioritizes a simpler fluorophenyl substituent. Its reduced molecular weight (C₁₃H₁₃FN₂) suggests improved solubility but diminished target engagement compared to sulfonyl-containing derivatives .
Aldose Reductase Inhibitors (ARIs)
AS-3201 and its congeners (e.g., SX-3030) demonstrate superior ARI activity compared to the target compound, which lacks the spirosuccinimide moiety critical for AR binding. The IC₅₀ values for AS-3201 (1.5 nM) are orders of magnitude lower than non-spiro derivatives, underscoring the importance of fused-ring systems in enhancing inhibitor potency .
HDAC6 Inhibitors
Derivatives such as And63 (IC₅₀ = 33 nM for HDAC6) incorporate tetrahydropyrrolo[1,2-a]pyrazine as a hydrophobic capping group. Unlike the target compound’s sulfonyl group, these analogues use benzamide or tetrazole motifs to coordinate zinc in the HDAC6 active site, achieving >100-fold selectivity over HDAC8 .
Enantioselective Hydrogenation
The target compound’s synthesis may leverage iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (up to 95% ee), a method superior to chiral auxiliary-based approaches in scalability and enantiopurity . In contrast, AS-3201 requires multi-step synthesis with resolution of enantiomers via chiral chromatography .
Multicomponent Reactions
Biological Activity
1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention due to its potential biological activities. The compound features a complex structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be structurally represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including the introduction of the bromophenyl and phenylsulfonyl groups. The synthesis process is crucial as it affects the yield and purity of the final product.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, a series of phenylsulfonyl derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the sulfonyl group significantly influenced biological activity. The compound exhibited moderate to high antiproliferative activity against various cancer cell lines .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with specific cellular pathways involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated significant inhibition of cell growth compared to untreated controls. The IC50 values were calculated using standard MTT assays and showed promising results in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
| A549 | 15.0 |
Study 2: In Vivo Efficacy
In vivo studies using mouse models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This suggests potential for therapeutic applications in oncology .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its clinical potential. Studies indicate that this compound has favorable absorption characteristics and moderate bioavailability when administered orally .
Q & A
Q. Table 1: Example Synthesis Conditions
| Reagent | Solvent | Temperature/Time | Yield | Reference |
|---|---|---|---|---|
| Bromophenyl hydrazones | Glacial acetic acid | Reflux, 4 hours | 70% | |
| Pyrazole intermediates | DMF | 120°C, 24 hours | 65–80% |
Basic: How is structural characterization performed for this compound?
Answer:
Structural confirmation requires a combination of techniques:
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 22.0° between pyrazole and pyrimidine rings) and hydrogen bonding networks (N–H⋯O, C–H⋯N) .
- Spectroscopy :
Advanced: How can researchers resolve contradictions between computational and experimental structural data?
Answer:
Discrepancies often arise from:
- Crystal packing effects : Hydrogen bonds (e.g., C–H⋯Br) can distort dihedral angles vs. gas-phase computational models .
- Methodological adjustments :
Advanced: How to design experiments to evaluate bioactivity?
Answer:
- In vitro enzyme assays : Test inhibition of fungal tyrosinase or similar enzymes using UV-Vis spectroscopy (λ = 490 nm) to monitor substrate conversion .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., bromophenyl vs. fluorophenyl) with activity using crystallographic data (e.g., dihedral angles impacting binding) .
- Dose-response studies : Use IC₅₀ calculations (e.g., 10–50 μM range) to quantify potency .
Basic: What purification strategies are effective for this compound?
Answer:
- Recrystallization : Use ethanol or ethyl acetate to isolate high-purity crystals (>95%) .
- Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediates .
- TLC monitoring : GF254 plates with UV detection (Rf = 0.3–0.5) to track reaction progress .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol .
- Catalysts : Tin(II) chloride improves acylation steps (e.g., 20% yield increase) .
- Temperature control : Gradual heating (5°C/min) reduces side reactions during reflux .
Advanced: How does the phenylsulfonyl group influence electronic properties?
Answer:
- Electron-withdrawing effects : Sulfonyl groups reduce electron density on the pyrrolopyrazine ring, confirmed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
